molecular formula C28H23N7S B14600023 6-[2-(2,4,6-Trianilinopyrimidin-5-yl)hydrazinylidene]cyclohexa-2,4-diene-1-thione CAS No. 61038-88-8

6-[2-(2,4,6-Trianilinopyrimidin-5-yl)hydrazinylidene]cyclohexa-2,4-diene-1-thione

Cat. No.: B14600023
CAS No.: 61038-88-8
M. Wt: 489.6 g/mol
InChI Key: CIBXCXAQEFLFGV-UHFFFAOYSA-N
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Description

6-[2-(2,4,6-Trianilinopyrimidin-5-yl)hydrazinylidene]cyclohexa-2,4-diene-1-thione is a complex organic compound known for its unique structure and properties. This compound features a conjugated diene system and a hydrazinylidene group, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[2-(2,4,6-Trianilinopyrimidin-5-yl)hydrazinylidene]cyclohexa-2,4-diene-1-thione typically involves the reaction of 2,4,6-trianilinopyrimidine with a suitable hydrazine derivative under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is usually heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process would likely include purification steps such as recrystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-[2-(2,4,6-Trianilinopyrimidin-5-yl)hydrazinylidene]cyclohexa-2,4-diene-1-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the aniline and pyrimidine moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Various electrophiles can be used for substitution reactions, often under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce hydrazine derivatives.

Scientific Research Applications

6-[2-(2,4,6-Trianilinopyrimidin-5-yl)hydrazinylidene]cyclohexa-2,4-diene-1-thione has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying conjugated systems.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of advanced materials and as a precursor for various chemical products.

Mechanism of Action

The mechanism of action of 6-[2-(2,4,6-Trianilinopyrimidin-5-yl)hydrazinylidene]cyclohexa-2,4-diene-1-thione involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Triaminopyrimidine: A related compound with similar structural features but different reactivity and applications.

    Cyclohexa-2,4-diene-1-thione: Shares the diene-thione structure but lacks the hydrazinylidene and pyrimidine groups.

Uniqueness

6-[2-(2,4,6-Trianilinopyrimidin-5-yl)hydrazinylidene]cyclohexa-2,4-diene-1-thione is unique due to its combination of a conjugated diene system, a hydrazinylidene group, and a pyrimidine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

61038-88-8

Molecular Formula

C28H23N7S

Molecular Weight

489.6 g/mol

IUPAC Name

2-[(2,4,6-trianilinopyrimidin-5-yl)diazenyl]benzenethiol

InChI

InChI=1S/C28H23N7S/c36-24-19-11-10-18-23(24)34-35-25-26(29-20-12-4-1-5-13-20)32-28(31-22-16-8-3-9-17-22)33-27(25)30-21-14-6-2-7-15-21/h1-19,36H,(H3,29,30,31,32,33)

InChI Key

CIBXCXAQEFLFGV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C(=NC(=N2)NC3=CC=CC=C3)NC4=CC=CC=C4)N=NC5=CC=CC=C5S

Origin of Product

United States

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